molecular formula C30H46O2 B1157472 Olean-12-ene-3,11-dione CAS No. 2935-32-2

Olean-12-ene-3,11-dione

Cat. No.: B1157472
CAS No.: 2935-32-2
M. Wt: 438.7 g/mol
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Description

Olean-12-ene-3,11-dione, also known as bear fruit ketone, is a natural triterpene compound. It is a white crystalline solid with a special aroma. This compound is commonly found in the plant kingdom, particularly in the roots and stems of bear fruit trees. This compound has been noted for its anti-inflammatory properties .

Mechanism of Action

Target of Action

Olean-12-ene-3,11-dione is a natural product that can be isolated from Euonymus laxiflorus and Canarium zeylanicum It is known to exhibit anti-inflammatory activity , suggesting that it may target proteins or pathways involved in the inflammatory response.

Mode of Action

Given its anti-inflammatory activity , it is plausible that it interacts with targets that modulate the inflammatory response, leading to a reduction in inflammation

Biochemical Pathways

Considering its anti-inflammatory activity , it may influence pathways related to inflammation These could include the NF-κB pathway, cytokine production, or other immune response pathways

Result of Action

This compound has been reported to exhibit anti-inflammatory activity . This suggests that the molecular and cellular effects of its action could involve a reduction in the production or activity of pro-inflammatory molecules, leading to a decrease in inflammation.

Biochemical Analysis

Biochemical Properties

Olean-12-ene-3,11-dione plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in inflammatory pathways. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response . Additionally, this compound interacts with nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA and plays a pivotal role in regulating the immune response to infection .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to modulate cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis . Furthermore, this compound influences gene expression by regulating the activity of transcription factors such as NF-κB and activator protein 1 (AP-1) . This compound also affects cellular metabolism by altering the production of reactive oxygen species (ROS) and modulating the activity of antioxidant enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It binds to the active sites of COX and LOX enzymes, thereby inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, this compound modulates the activity of transcription factors such as NF-κB and AP-1 by inhibiting their translocation to the nucleus and subsequent binding to DNA . This results in the downregulation of pro-inflammatory genes and the suppression of the inflammatory response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have demonstrated that this compound can exert sustained anti-inflammatory effects in vitro and in vivo, although its efficacy may diminish with prolonged exposure . Additionally, the compound’s impact on cellular function, such as ROS production and antioxidant enzyme activity, may vary over time .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound exhibits significant anti-inflammatory and antioxidant effects without notable toxicity . At higher doses, this compound may induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau at certain dosages, and further increases in dosage do not enhance its efficacy .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to inflammation and oxidative stress. It interacts with enzymes such as COX and LOX, which are involved in the metabolism of arachidonic acid to produce pro-inflammatory mediators . Additionally, this compound modulates the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which play a role in mitigating oxidative stress . The compound’s effects on metabolic flux and metabolite levels are also significant, as it can alter the balance between pro- and anti-inflammatory mediators .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its affinity for lipid membranes and its ability to bind to intracellular proteins . This affects its bioavailability and efficacy, as well as its potential to reach target sites within the body .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is often found in the cytoplasm and can accumulate in lipid-rich organelles such as the endoplasmic reticulum and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific cellular compartments . The compound’s presence in these organelles allows it to interact with key enzymes and proteins involved in inflammatory and oxidative stress pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Olean-12-ene-3,11-dione can be synthesized from glycyrrhetic acid through a two-step process. The first step involves treating glycyrrhetic acid with a 10-60-fold molar excess of sodium borohydride in tetrahydrofuran-water with a base. This is followed by dehydration of the intermediate epimeric mixture of 11 beta- and 11 alpha-hydroxy derivatives by refluxing in tetrahydrofuran with concentrated hydrochloric acid .

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources such as Euonymus laxiflorus and Canarium zeylanicum. The extraction process includes steps like distillation and crystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: Olean-12-ene-3,11-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Halogenation reactions can be performed using halogens like chlorine or bromine under appropriate conditions.

Major Products:

Scientific Research Applications

Olean-12-ene-3,11-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Ursolic Acid: Another triterpene with similar anti-inflammatory properties.

    Betulinic Acid: Known for its anti-cancer and anti-inflammatory activities.

    Glycyrrhetic Acid: Used in the synthesis of Olean-12-ene-3,11-dione and has anti-inflammatory properties.

Uniqueness: this compound stands out due to its specific molecular structure, which allows it to interact uniquely with biological targets. Its dual ketone groups at positions 3 and 11 contribute to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

(4aR,6aR,6bS,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,4a,5,6,7,8,9,10,12,12a,14a-dodecahydropicene-3,14-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)18-25)17-21(31)24-28(6)11-10-23(32)26(3,4)22(28)9-12-30(24,29)8/h17,20,22,24H,9-16,18H2,1-8H3/t20-,22-,24+,27+,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIVDOSRZQSWFL-QKMNFNRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]1CC(CC2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201313743
Record name Olean-12-ene-3,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201313743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2935-32-2
Record name Olean-12-ene-3,11-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2935-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olean-12-ene-3,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201313743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the known natural sources of Olean-12-ene-3,11-dione?

A1: this compound has been isolated from several plant species. The provided research highlights its presence in Euonymus hederaceus [] and Dalbergia boehmii []. This compound likely exists in other yet to be studied plant species as well.

Q2: What spectroscopic techniques are typically employed for the structural characterization of this compound?

A3: The structural elucidation of this compound heavily relies on spectroscopic methods. Researchers utilize a combination of 1H-NMR, 13C-NMR, DEPT, HMQC, and HMBC techniques to confirm the compound's identity []. These techniques provide detailed information about the compound's structure, including the connectivity of atoms and the types of functional groups present.

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